N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Description
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a pyrimidine-based sulfonamide derivative characterized by a 2,6-dioxopyrimidine core substituted with methyl groups at positions 1, 3, and 4. The sulfonamide moiety at position 5 is linked to a 2-fluorophenyl group. This structural configuration confers unique electronic and steric properties, likely influencing its biological activity and physicochemical behavior.
Properties
CAS No. |
893339-90-7 |
|---|---|
Molecular Formula |
C13H14FN3O4S |
Molecular Weight |
327.33 |
IUPAC Name |
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-7-5-4-6-9(10)14/h4-7,15H,1-3H3 |
InChI Key |
AVEHXQONKDILEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=CC=C2F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14F N3O4S
- Molecular Weight : 303.32 g/mol
This compound features a pyrimidine ring substituted with a sulfonamide group and a fluorophenyl moiety, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial and antiviral agent. The following sections summarize key findings from various studies.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A series of analogs were tested against various bacterial strains. The results indicated that certain derivatives possess minimum inhibitory concentrations (MIC) in the low micromolar range.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 8 |
| Compound B | S. aureus | 16 |
| This compound | K. pneumoniae | 4 |
These findings suggest that the presence of the fluorophenyl group enhances the antimicrobial efficacy of the compound.
Antiviral Activity
In addition to its antibacterial properties, research has indicated potential antiviral activity:
- Mechanism of Action : The compound may inhibit viral replication by interfering with specific viral proteins or through direct action on viral RNA synthesis.
- Case Study : A study investigating a related pyrimidine derivative demonstrated an IC50 value of 12 µM against viral RNA-dependent RNA polymerase (RdRP), suggesting that this compound could exhibit similar properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the pyrimidine ring and substituents significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against bacterial strains |
| Substitution on Pyrimidine Ring | Altered interaction with target proteins |
These insights are critical for guiding future synthesis and optimization of related compounds for enhanced efficacy.
Computational Studies
Computational modeling has been employed to predict the binding affinity of this compound to target proteins. Molecular docking studies suggest favorable interactions with key active sites in microbial enzymes and viral proteins.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization: Fluorine substitution in sulfonamides (as in flumetsulam) is associated with improved herbicidal potency and selectivity. The target compound’s monofluoro substitution may offer a balance between activity and environmental safety .
- Activity Predictions : Based on tetrazolyl-thioureas (), the target compound may exhibit dual herbicidal and growth-regulatory effects, though empirical validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
